

Bisphenol C synthesis from o-cresol and acetone

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Compound of Interest

Compound Name: *Bisphenol C*

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An In-depth Technical Guide to the Synthesis of **Bisphenol C** from o-Cresol and Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **Bisphenol C** (BPC), chemically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane, through the acid-catalyzed condensation of ortho-cresol (o-cresol) and acetone. This document delineates the underlying reaction mechanism, provides a detailed experimental protocol, outlines purification techniques, and describes analytical methods for the characterization of the final product. The synthesis of bisphenols is a cornerstone of polymer chemistry, and a thorough understanding of this process is crucial for researchers in materials science and drug development.[1][2] This guide is intended to serve as a practical resource for laboratory-scale synthesis and analysis of **Bisphenol C**.

Introduction to Bisphenol C

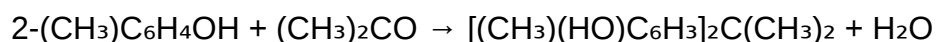
Bisphenols are a class of chemical compounds possessing two hydroxyphenyl groups.[2] The most well-known member of this family is Bisphenol A (BPA), a key monomer in the production of polycarbonate plastics and epoxy resins.[3][4] **Bisphenol C** is a structural analogue of BPA, derived from the reaction of o-cresol with acetone.[2] The methyl groups ortho to the hydroxyl functionalities in BPC influence its physical and chemical properties, including its reactivity, solubility, and biological activity, making it a compound of interest for various applications,

including the synthesis of specialized polymers and as a reference standard in analytical chemistry.

The Synthesis of Bisphenol C: A Mechanistic Perspective

The synthesis of **Bisphenol C** from o-cresol and acetone is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.^{[5][6]} The reaction proceeds in several key steps, initiated by the protonation of acetone by a strong acid catalyst.

Reaction Scheme:



The protonated acetone forms a carbocation, which acts as the electrophile. This electrophile is then attacked by the electron-rich aromatic ring of o-cresol. The hydroxyl group of o-cresol is an activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the methyl group at the ortho position, the para position is favored for substitution. Following the initial substitution, a second o-cresol molecule reacts in a similar fashion to yield the final **Bisphenol C** product.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed synthesis of **Bisphenol C**.

Caption: Acid-catalyzed electrophilic aromatic substitution mechanism for **Bisphenol C** synthesis.

Experimental Protocol for the Synthesis of Bisphenol C

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of **Bisphenol C**.

Reagents and Materials

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Notes
o-Cresol	C ₇ H ₈ O	108.14	21.6 g (0.2 mol)	Corrosive and toxic. Handle with care. [7] [8] [9] [10]
Acetone	C ₃ H ₆ O	58.08	5.8 g (0.1 mol)	Highly flammable. [11]
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	2 mL	Strong acid catalyst. Corrosive.
Toluene	C ₇ H ₈	92.14	100 mL	Solvent.
Sodium Bicarbonate	NaHCO ₃	84.01	As needed	For neutralization.
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed	Drying agent.
Deionized Water	H ₂ O	18.02	As needed	For washing.

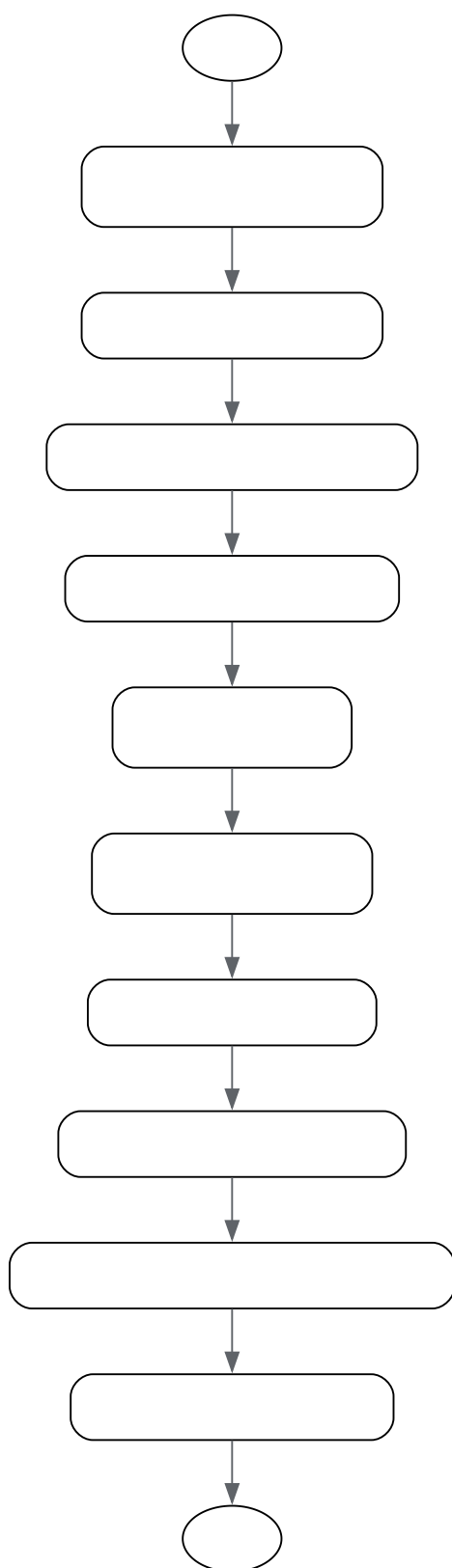
Equipment

- 250 mL three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Thermometer
- Separatory funnel

- Büchner funnel and filter flask
- Rotary evaporator

Experimental Workflow

The following diagram outlines the workflow for the synthesis and purification of **Bisphenol C**.



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Caption: Experimental workflow for the synthesis and purification of **Bisphenol C**.

Step-by-Step Procedure

- **Reaction Setup:** In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 21.6 g (0.2 mol) of o-cresol in 100 mL of toluene. Cool the mixture to 0-5 °C in an ice bath.
- **Catalyst Addition:** While stirring, slowly add 2 mL of concentrated sulfuric acid to the o-cresol solution. Maintain the temperature below 10 °C during the addition.
- **Acetone Addition:** Add 5.8 g (0.1 mol) of acetone to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. Ensure the temperature remains below 10 °C.
- **Reaction:** After the addition of acetone is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.
- **Work-up:** After 24 hours, quench the reaction by slowly adding 100 mL of cold deionized water. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with 100 mL portions of deionized water.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude **Bisphenol C**.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and hexane, to obtain pure **Bisphenol C** crystals.^[12]

Safety Precautions

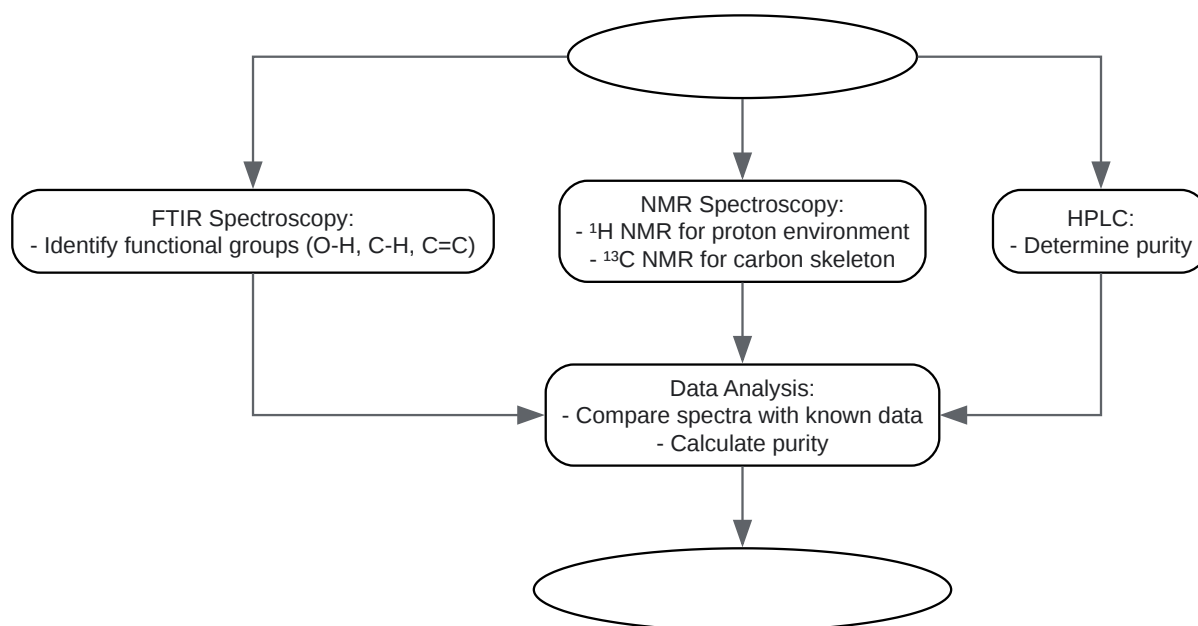
- This experiment should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^{[7][8][9][10]}

- o-Cresol is toxic and corrosive and can cause severe skin burns and eye damage.[7][8][9][10] Avoid inhalation and skin contact.
- Acetone is a highly flammable liquid.[11] Keep away from open flames and other ignition sources.
- Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

Characterization of Bisphenol C

The identity and purity of the synthesized **Bisphenol C** can be confirmed using various analytical techniques.

Analytical Workflow



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Caption: Analytical workflow for the characterization of **Bisphenol C**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the **Bisphenol C** molecule.

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (hydroxyl)	3200-3600	Broad peak indicating hydrogen bonding. [13] [14]
C-H (aromatic)	3000-3100	Stretching vibrations.
C-H (aliphatic)	2850-3000	Stretching vibrations of methyl groups.
C=C (aromatic)	1500-1600	Ring stretching vibrations.
C-O (phenol)	1200-1300	Stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the synthesized compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton	Chemical Shift (ppm)	Multiplicity	Integration
-OH	~4.5-5.5	Singlet	2H
Aromatic-H	~6.5-7.0	Multiplet	6H
-CH ₃ (on ring)	~2.2	Singlet	6H
-C(CH ₃) ₂	~1.6	Singlet	6H

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon	Chemical Shift (ppm)
C-OH	~150-155
Aromatic C	~115-145
C-CH ₃ (on ring)	~125-130
C(CH ₃) ₂	~42
-CH ₃ (on ring)	~16
-C(CH ₃) ₂	~31

Note: The exact chemical shifts may vary depending on the solvent and concentration.[15][16]
[17]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of the synthesized **Bisphenol C**. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.[18]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of **Bisphenol C** from o-cresol and acetone. By following the detailed experimental protocol and utilizing the described analytical techniques, researchers can confidently prepare and validate this important chemical compound. The principles and methodologies outlined herein are fundamental to the broader field of organic synthesis and polymer chemistry.

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